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Compound of Interest |
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Compound Name: (Aminomethyl)morpholino)ethanon

e

Cat. No.: B066920

The molecular formula C7H14N20:2 represents a fascinating entry point into the world of organic
structure elucidation. With a molecular weight of approximately 158.20 g/mol , this formula hints
at a multitude of possible isomers, each with unique chemical, physical, and pharmacological
properties.[1][2][3] For professionals in drug development and chemical research, the
unambiguous identification of a specific C7H14N202 isomer is not merely an academic exercise;
it is a critical step in understanding biological activity, ensuring purity, and meeting regulatory
requirements.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven
workflow for the structural characterization of an unknown compound with this formula. We will
navigate the process from foundational calculations to the synergistic application of modern
spectroscopic techniques. By grounding our discussion in the principles of mass spectrometry,
infrared spectroscopy, and nuclear magnetic resonance, we will demonstrate how to assemble
a coherent and defensible structural hypothesis. To illustrate these principles in action, we will
use the common chemical intermediate, Ethyl N-piperazinecarboxylate, as a practical case
study.

Part 1: Foundational Analysis - The First Look at the
Unknown
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Before deploying advanced instrumentation, crucial insights can be gleaned from the molecular
formula itself. This initial assessment frames the entire elucidation process.

Molecular Weight and Mass Spectrometry

The first and most fundamental piece of data is the molecular weight. High-resolution mass
spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass
measurement of the molecular ion, which can confirm the elemental composition.

Property Value Source
Average Molecular Weight 158.20 g/mol Computed by PubChem|[2]
Monoisotopic Mass 158.105527694 Da PubChem[1][2]

The distinction is critical: the average molecular weight uses the weighted average of natural
isotopic abundances, while the monoisotopic mass uses the mass of the most abundant
isotope for each element. HRMS measures the latter, and a result matching 158.1055 Da
would provide strong evidence for the C7H14N20:2 formula.

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), or Degree of Unsaturation, reveals the total number of
rings and/or multiple bonds within a molecule. It is an indispensable tool for narrowing down
possible structures.

The formula for IHD is: IHD =C -H/2 - X/2 + N/2 + 1
For C7H1aN202: IHD =7 -14/2+2/2+1=7-7+1+1=2

An IHD of 2 indicates that the structure contains a combination of rings and/or double bonds
that adds up to two. For example:

e Two double bonds (e.g., two C=0, or one C=0 and one C=C)
e One triple bond (e.g., C=N)

e Two rings
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e One ring and one double bond

This immediately rules out fully saturated, acyclic structures and provides a concrete
framework for interpreting subsequent spectroscopic data.

Molecular Formula
C7H14N202

Calculate Index of
Hydrogen Deficiency (IHD)

IHD =2

/Possible Structural Features:\
* Two double bonds
* One triple bond
* Two rings
" One ring + one double bond/

Click to download full resolution via product page

Caption: Logical flow from molecular formula to structural possibilities based on IHD.

Part 2: The Spectroscopic Toolkit - A Synergistic
Approach

No single technique can unambiguously determine a structure. The power of modern
elucidation lies in the integration of multiple spectroscopic methods.[4][5][6]

Mass Spectrometry (MS) for Fragmentation
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Beyond providing the molecular weight, MS, particularly with tandem techniques (MS/MS),
elucidates the structure by breaking the molecule into smaller, identifiable fragments.[5] The
fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Electrospray lonization - High-Resolution Mass Spectrometry (ESI-
HRMS)

o Sample Preparation: Dissolve the analyte (approx. 1 mg/mL) in a suitable solvent (e.qg.,
methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium
hydroxide for negative ion mode to promote ionization.

e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

e MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and accurate mass of
the molecular ion ([M+H]* or [M-H]").

o MS/MS Analysis: Select the precursor ion corresponding to the analyte and subject it to
collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

o Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic
neutral losses and fragment ions, which can be pieced together to reconstruct the original
molecule.

Infrared (IR) Spectroscopy for Functional Group
Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] It is an
exceptionally powerful and rapid method for identifying the presence or absence of key
functional groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and
perform a background scan to capture the spectrum of the ambient environment.

o Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR
crystal.
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e Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-600
cm~L,

» Data Analysis: Identify characteristic absorption bands and correlate them to specific
functional groups. The region from 1450-600 cm~1 is known as the "fingerprint region” and is
unique to the molecule as a whole.[7]

Key IR Absorptions for C7H1aN202 Isomers:

Wavenumber (cm~?) Functional Group Notes
O-H (alcohol), N-H (amine, Often broad for O-H and can
3500-3200 _
amide) be sharp for N-H.
o Present in most organic
3000-2850 C-H (sp?® hybridized)
molecules.[8]
2260-2210 C=N (nitrile) A possibility given the IHD of 2.
Strong, sharp peak. Position
1750-1650 C=0 (carbonyl) indicates ester, amide, ketone,
or carboxylic acid.[8]
Typically weaker than C=0
1680-1600 C=N, C=C .
absorptions.
1300-1000 C-O (ester, ether, alcohol), C-N  Part of the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Connectivity Mapping

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information
about the carbon-hydrogen framework of a molecule.[9] *H NMR reveals the chemical
environment, quantity, and connectivity of protons, while 13C NMR provides information on the
carbon backbone.[10]

Experimental Protocol: *H and 3C NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds). Add a small amount of a reference standard, typically
tetramethylsilane (TMS).

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the
specific nucleus being observed (*H or 13C).[9]

e 1H NMR Acquisition: Acquire the proton spectrum. Key parameters to analyze are:
o Chemical Shift (d): Indicates the electronic environment of the proton.
o Integration: The area under a peak is proportional to the number of protons it represents.

o Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, it reveals
how many protons are on adjacent atoms.[10]

e 13C NMR Acquisition: Acquire the carbon spectrum (often proton-decoupled, so each unique
carbon appears as a singlet). The chemical shift indicates the type of carbon (e.g., alkyl,
alkene, carbonyl).

e 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like
COSY (*H-H correlation) and HSQC (*H-13C correlation) are used to definitively establish
atom connectivity.

Part 3: A Case Study - Structure Elucidation of Ethyl
N-piperazinecarboxylate

Let us assume we have an unknown sample with the formula CzH14N202. We will apply our
workflow to identify its structure, which we will find to be Ethyl N-piperazinecarboxylate (CAS
120-43-4).[11]
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Structure Elucidation Workflow

Unknown Sample
C7H14N202

IHD =2

¥ Data Integration & Hypothesis [«
Structure Confirmed:
Ethyl N-piperazinecarboxylate

Y
Mass Spectrometry (MS)

Click to download full resolution via product page

Caption: A synergistic workflow combining MS, IR, and NMR for structure elucidation.

Step 1: MS Data

e HRMS: An [M+H]* ion is observed at m/z 159.1129, corresponding to a neutral mass of
158.1052, confirming the formula C7H14N20x.

 MS/MS: Fragmentation analysis shows significant losses corresponding to the ethyl group
(-29 Da) and the ethoxycarbonyl group (-73 Da), suggesting the presence of an ethyl ester.

Step 2: IR Data

e Astrong, sharp absorption at ~1700 cm~* is observed, characteristic of a carbonyl (C=0)
group, likely from an ester or urethane.

e An absorption is seen at ~3300 cm™?, indicative of an N-H bond from a secondary amine.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b066920?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Strong bands in the 2950-2800 cm~* region confirm the presence of sp3 C-H bonds.

e Aprominent band around 1240 cm~?! suggests a C-O single bond stretch, consistent with an
ester.

Step 3: NMR Data Integration

The combination of MS and IR suggests a structure containing an ethyl ester and a secondary
amine. The IHD of 2 is accounted for by one C=0 double bond and one ring. A piperazine ring
functionalized with an ethoxycarbonyl group is a strong hypothesis.

Caption: Structure of Ethyl N-piperazinecarboxylate (PubChem CID 8431).[2]

Predicted *H NMR Spectrum (in CDCl3):

Chemical Shift

Multiplicity Integration Assignment Rationale
(5, ppm)

Adjacent to an
~4.15 Quartet (q) 2H -O-CH2-CHs oxygen and a
methyl group.

Deshielded by
) the adjacent
~3.50 Triplet (t) 4H -CO-N-(CH2)2 )
nitrogen of the

urethane.

Adjacent to the
~2.85 Triplet () 4H -NH-(CH2)2 secondary amine

nitrogen.

Exchangeable
~1.90 Singlet (s, broad) 1H -NH proton, often

broad.

) Coupled to the -
~1.25 Triplet (t) 3H -O-CH2-CHs
O-CH:- group.

Predicted 3C NMR Spectrum (in CDCIs):
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Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbon of the

~155.5 Cc=0

urethane group.

Methylene carbon attached to
~61.5 -O-CH2-CHs

oxygen.

Carbons adjacent to the
~45.5 -NH-(CH2)2 _

secondary amine.

Carbons adjacent to the
~44.0 -CO-N-(CHz2)2 ,

urethane nitrogen.

Methyl carbon of the ethyl
~14.5 -O-CH2-CHs

group.

By comparing the acquired experimental spectra to these predicted values and reference data,
the structure of Ethyl N-piperazinecarboxylate can be confirmed with high confidence.[12] The
symmetry of the piperazine ring is evident in the NMR, with only two distinct signals for the
eight ring protons (as two sets of four equivalent protons) and two signals for the four ring
carbons (as two sets of two equivalent carbons).

Conclusion

The structural elucidation of a compound with the formula C7H14N202 is a systematic process
of inquiry that relies on the logical integration of foundational chemical principles and advanced
spectroscopic techniques. By starting with the molecular formula to determine the Index of
Hydrogen Deficiency, we establish a framework of possibilities. This framework is then
populated and refined using the functional group information from IR spectroscopy, the
molecular weight and fragmentation data from mass spectrometry, and finally, the detailed
connectivity map provided by NMR. This multi-faceted, self-validating approach is essential for
ensuring the scientific integrity required by researchers and drug development professionals to
confidently identify and characterize novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/8431
https://pubchem.ncbi.nlm.nih.gov/compound/8431
https://www.chembk.com/en/chem/Ethyl%20N-piperazinecarboxylate
https://ocw.mit.edu/courses/5-13-organic-chemistry-ii-fall-2006/7dcfed0daa52c06cef4f572e9105f948_unit_1_study.pdf
https://www.intertek.com/chemicals/testing-and-analysis/molecular-structure-characterisation-elucidation/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Structure_elucidation/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.07%3A_NMR_Spectroscopy
https://webbook.nist.gov/cgi/inchi?ID=C120434&Mask=200
https://m.chemicalbook.com/SpectrumEN_120-43-4_1HNMR.htm
https://www.benchchem.com/product/b066920#c7h14n2o2-molecular-weight-and-structure-elucidation
https://www.benchchem.com/product/b066920#c7h14n2o2-molecular-weight-and-structure-elucidation
https://www.benchchem.com/product/b066920#c7h14n2o2-molecular-weight-and-structure-elucidation
https://www.benchchem.com/product/b066920#c7h14n2o2-molecular-weight-and-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b066920?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

